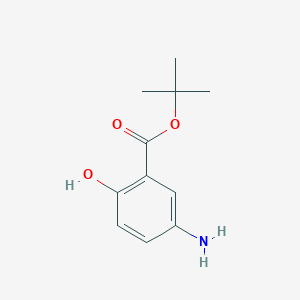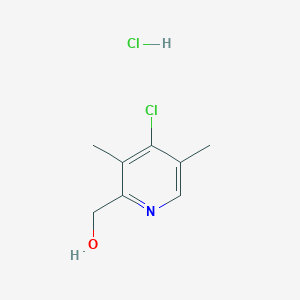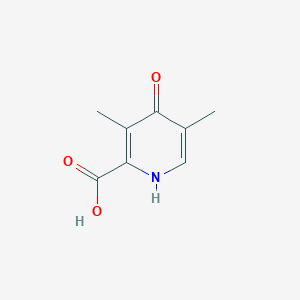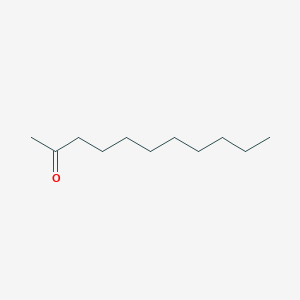
ジヒドロタマリクセチン
概要
説明
リンベンコルビルは、慢性B型肝炎ウイルス(HBV)感染症の治療のために開発された、新規な小分子カプシドアセンブリモジュレーター(CAM)です。 HBVコアタンパク質を標的とすることで機能し、ウイルス複製サイクルにおいて重要な役割を果たします 。 臨床試験では、特にHBV DNAとRNAレベルを抑制する能力において有望な結果を示しています .
科学的研究の応用
Linvencorvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study capsid assembly modulation and its effects on viral replication.
Biology: Investigated for its role in disrupting the HBV life cycle and its potential to achieve a functional cure for chronic hepatitis B.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in treating HBV infection.
作用機序
リンベンコルビルは、ウイルス複製プロセスにおいて重要な役割を果たすHBVコアタンパク質を標的にすることで効果を発揮します。この化合物は、カプシドアセンブリモジュレーターとして作用し、ウイルスカプシドの形成を阻害することで、ウイルスの複製を抑制します。 このメカニズムには、コアタンパク質に結合し、そのコンフォメーションを変化させることで、ウイルスカプシドの適切なアセンブリを防ぐことが含まれます .
類似の化合物との比較
リンベンコルビルは、ベビコルビル、JNJ-6379、JNJ-0440などの他のカプシドアセンブリモジュレーターと比較されます。 これらの化合物はHBVコアタンパク質も標的にしますが、リンベンコルビルは臨床試験で、特にHBV RNAレベルを抑制する能力において独自の特性を示しています 。 他のCAMと同様に、機能的治療を達成するためには制限があり、他の抗ウイルス剤との併用療法が必要となります .
類似の化合物のリスト
- ベビコルビル
- JNJ-6379
- JNJ-0440
結論
リンベンコルビルは、その独自の作用機序と、ウイルス複製サイクルを破壊する可能性により、慢性B型肝炎の治療における有望な進歩を表しています。進行中の研究と臨床試験により、その有効性と安全性がさらに明らかになり、HBV感染症の治療のための新しい治療戦略の道が開かれるでしょう。
生化学分析
Biochemical Properties
Dihydrotamarixetin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. One of the primary interactions of dihydrotamarixetin is with the enzyme alcohol dehydrogenase, where it acts as an inhibitor. This interaction is crucial in modulating the enzyme’s activity, thereby affecting the metabolic pathways involving alcohols and aldehydes . Additionally, dihydrotamarixetin has been shown to interact with proteins involved in oxidative stress responses, enhancing their antioxidant capabilities and protecting cells from oxidative damage .
Cellular Effects
Dihydrotamarixetin exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, dihydrotamarixetin modulates the activity of key signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses . By inhibiting this pathway, dihydrotamarixetin reduces inflammation and promotes cellular homeostasis. Furthermore, dihydrotamarixetin affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of dihydrotamarixetin involves several key interactions at the molecular level. Dihydrotamarixetin binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. One notable interaction is with the enzyme alcohol dehydrogenase, where dihydrotamarixetin acts as a competitive inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, dihydrotamarixetin has been shown to activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in antioxidant defense . This activation is mediated through the binding of dihydrotamarixetin to transcription factors such as Nrf2, which then translocate to the nucleus and initiate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrotamarixetin have been observed to change over time. The stability of dihydrotamarixetin is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, such as exposure to light and high temperatures, leading to a reduction in its effectiveness . Long-term studies have shown that dihydrotamarixetin can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing inflammation . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of dihydrotamarixetin vary with different dosages in animal models. At low doses, dihydrotamarixetin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . These findings underscore the importance of determining the optimal dosage for therapeutic applications of dihydrotamarixetin .
Metabolic Pathways
Dihydrotamarixetin is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the oxidative stress response pathway, where dihydrotamarixetin enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase . Additionally, dihydrotamarixetin influences the metabolism of alcohols and aldehydes by inhibiting alcohol dehydrogenase, thereby modulating the levels of these metabolites in the body . The compound also affects metabolic flux, leading to changes in the levels of key metabolites involved in energy production and cellular homeostasis .
Transport and Distribution
Within cells and tissues, dihydrotamarixetin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, dihydrotamarixetin can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The localization and accumulation of dihydrotamarixetin are influenced by factors such as its chemical structure and the presence of specific transporters .
Subcellular Localization
The subcellular localization of dihydrotamarixetin plays a crucial role in its activity and function. Dihydrotamarixetin is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications may direct dihydrotamarixetin to specific compartments or organelles, enhancing its efficacy . For example, the binding of dihydrotamarixetin to transcription factors such as Nrf2 facilitates its translocation to the nucleus, where it activates antioxidant response elements and promotes gene expression .
準備方法
合成経路と反応条件
リンベンコルビルの合成には、重要な中間体の生成とその後のカップリング反応を含む、複数の工程が含まれます。正確な合成経路と反応条件は、企業秘密であり、公開ドメインでは完全に開示されていません。 さまざまな試薬や触媒を用いた一連の有機反応を通じて合成されることが知られています .
工業生産方法
リンベンコルビルの工業生産は、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成を行う可能性があります。このプロセスには、製薬基準を満たすための厳格な品質管理措置が含まれます。 工業生産方法に関する具体的な詳細は、公表されていません .
化学反応解析
反応の種類
リンベンコルビルは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成します。
還元: 還元反応は、分子の官能基を修飾するために使用できます。
一般的な試薬と条件
リンベンコルビルを含む反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 これらの反応の条件は、目的の結果に応じて異なりますが、通常は制御された温度とpHレベルを伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物には、コア構造は保持しているものの官能基が修飾された、リンベンコルビルのさまざまな誘導体があります。 これらの誘導体は、潜在的な治療効果と改善された薬物動態特性について研究されています .
科学研究の応用
リンベンコルビルは、以下を含む幅広い科学研究の応用分野を持っています。
化学反応の分析
Types of Reactions
Linvencorvir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Linvencorvir can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Linvencorvir include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Linvencorvir that retain the core structure but have modified functional groups. These derivatives are often studied for their potential therapeutic benefits and improved pharmacokinetic properties .
類似化合物との比較
Linvencorvir is compared with other capsid assembly modulators such as vebicorvir, JNJ-6379, and JNJ-0440. While these compounds also target the HBV core protein, Linvencorvir has shown unique properties in clinical trials, particularly in its ability to suppress HBV RNA levels . like other CAMs, it has limitations in achieving a functional cure, necessitating combination therapy with other antiviral agents .
List of Similar Compounds
- Vebicorvir
- JNJ-6379
- JNJ-0440
Conclusion
Linvencorvir represents a promising advancement in the treatment of chronic hepatitis B, with its unique mechanism of action and potential to disrupt the viral replication cycle. Ongoing research and clinical trials will further elucidate its efficacy and safety, paving the way for new therapeutic strategies in combating HBV infection.
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGHARGJDXHKF-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



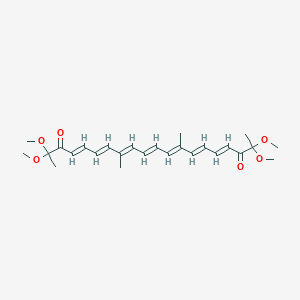
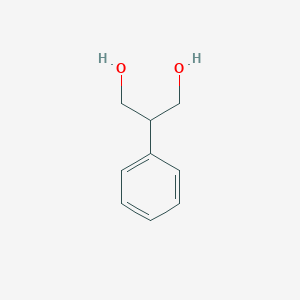

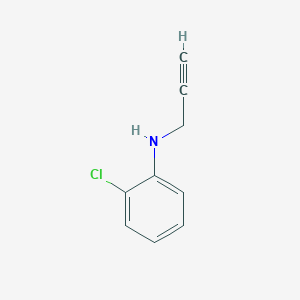
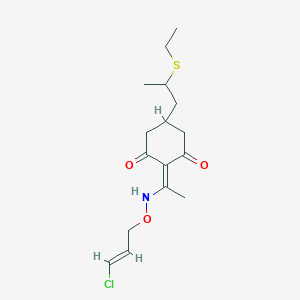
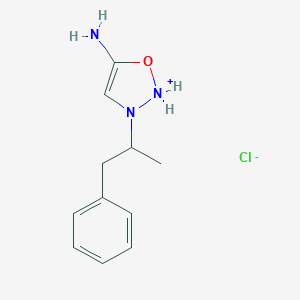
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)


